

sample preparation for 1,2,7-Trichloronaphthalene analysis in water

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Compound of Interest

Compound Name: 1,2,7-Trichloronaphthalene

Cat. No.: B15346560

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Application Note: Analysis of 1,2,7-Trichloronaphthalene in Water

Introduction

1,2,7-Trichloronaphthalene is a member of the polychlorinated naphthalenes (PCNs) group of compounds. These are synthetic chemicals that are persistent in the environment and can bioaccumulate. Due to their potential toxicity, monitoring their presence in water sources is crucial for environmental and public health. This application note provides a detailed protocol for the sample preparation and analysis of **1,2,7-trichloronaphthalene** in various water matrices, including drinking water, groundwater, and surface water. The primary methods covered are continuous liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Analytical Approach

The determination of **1,2,7-trichloronaphthalene** in water at trace levels requires a robust sample preparation procedure to isolate and concentrate the analyte from the aqueous matrix. Both LLE and SPE are effective extraction techniques for this purpose. The final analysis by GC-MS provides the necessary sensitivity and selectivity for accurate quantification.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analytical results.

- **Sample Containers:** Collect samples in 1 L amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps.[\[1\]](#)
- **Dechlorination:** If the water sample is suspected to contain residual chlorine, add approximately 50 mg of sodium sulfite to the sample bottle before collection to prevent degradation of the target analyte.[\[1\]](#)
- **Storage:** Upon collection, samples should be stored at 4°C and protected from direct sunlight.[\[1\]](#)
- **Holding Time:** All samples must be extracted within 14 days of collection.[\[1\]](#)

Sample Preparation Method 1: Continuous Liquid-Liquid Extraction (LLE)

This method is suitable for a wide range of water matrices and provides high extraction efficiency.

- **Apparatus:** Continuous liquid-liquid extractor.
- **Reagents:**
 - Methylene chloride (pesticide grade or equivalent)
 - Anhydrous sodium sulfate (reagent grade, baked at 400°C for 2 hours before use)[\[1\]](#)
 - Methanol (pesticide grade)
- **Procedure:**
 - Allow the 1 L water sample to come to room temperature.
 - Spike the sample with an appropriate internal standard, such as a deuterated analog of the target compound.

- Assemble the continuous liquid-liquid extractor and add 500 mL of methylene chloride to the distilling flask.
- Extract the water sample with methylene chloride for approximately 16-18 hours (overnight).^{[1][2]}
- After extraction, allow the apparatus to cool.
- Drain the methylene chloride extract from the extractor and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is now ready for GC-MS analysis.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

SPE is a faster alternative to LLE and uses significantly less solvent.^[3]

- Apparatus:
 - SPE manifold
 - C18 SPE cartridges (e.g., 1000 mg/6 mL)^[4]
- Reagents:
 - Methanol (pesticide grade)
 - Ethyl acetate (pesticide grade)
 - Dichloromethane (pesticide grade)^[4]
 - Reagent water (analyte-free)
- Procedure:
 - Cartridge Conditioning:

- Condition the C18 cartridge by passing 5 mL of ethyl acetate through it, followed by 5 mL of dichloromethane, and then 10 mL of methanol.[4] Do not allow the cartridge to go dry.
- Equilibrate the cartridge by passing 10 mL of reagent water through it.[4]
- Sample Loading:
 - Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
- Cartridge Drying:
 - After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 5-10 minutes.[3]
- Elution:
 - Elute the trapped analytes from the cartridge by passing 10 mL of a suitable solvent mixture, such as ethyl acetate followed by dichloromethane, through the cartridge.[4]
- Concentration:
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a highly effective technique for the analysis of semi-volatile organic compounds like **1,2,7-trichloronaphthalene**.^[5]

- Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (quadrupole or ion trap) is recommended.^{[1][2]}
- Column: A capillary column suitable for semi-volatile organic compounds, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate.

- Injection: A 1-2 µL splitless injection is typically used.
- Temperature Program: An optimized temperature program should be used to ensure good chromatographic separation. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[\[1\]](#)[\[2\]](#)

Data Presentation

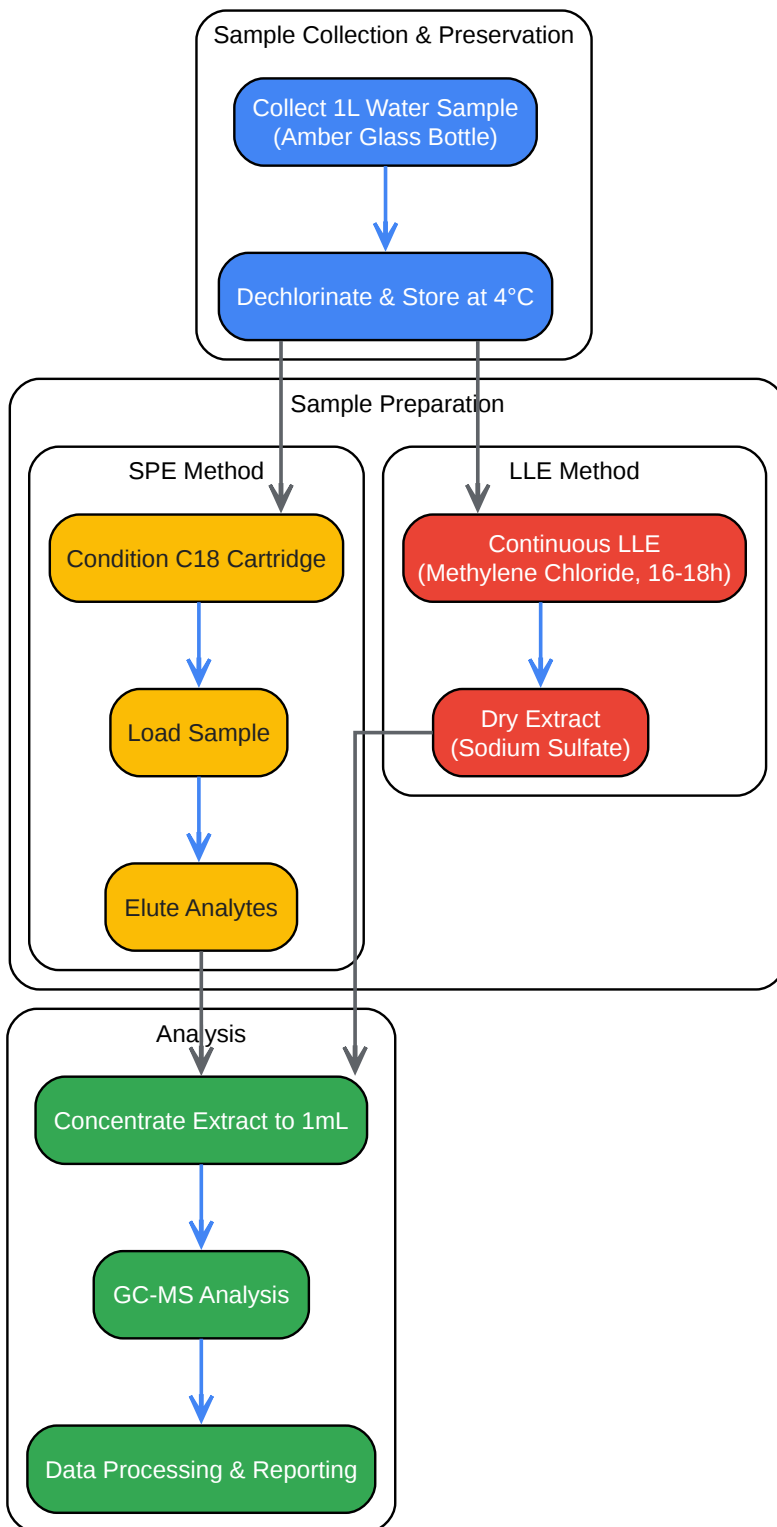
The following table summarizes typical performance data for the analysis of similar chlorinated organic compounds in water using the described methods. This data is provided for guidance and should be verified through in-house validation studies.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|-----------------------------------|------------------------------------|------------------------------|
| Recovery | 85-110% | 80-115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
| Method Detection Limit (MDL) | 0.5 - 5.0 ng/L | 1.0 - 10.0 ng/L |
| Linear Range | 5.0 - 500 ng/L [2] | 10 - 1000 ng/L |

Visualizations

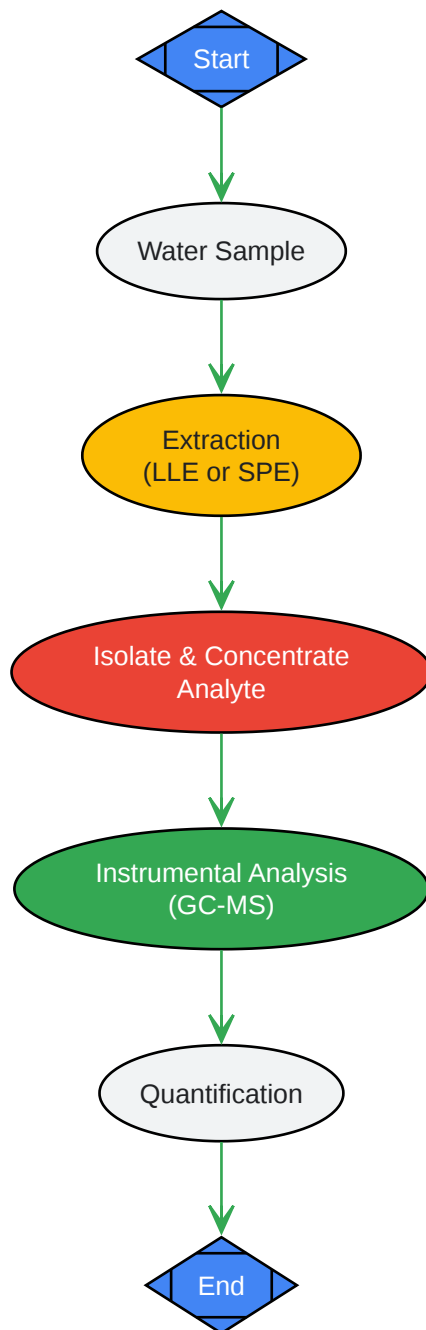
Experimental Workflow Diagram

Figure 1. Sample Preparation and Analysis Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **1,2,7-Trichloronaphthalene** Analysis in Water.

Logical Relationship of Analytical Steps

Figure 2. Logical Flow of the Analytical Process



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Caption: Key stages in the determination of **1,2,7-Trichloronaphthalene**.

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